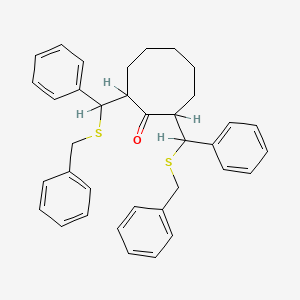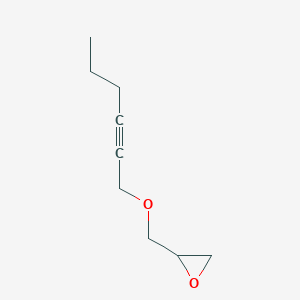
2-(Hex-2-ynoxymethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hex-2-ynoxymethyl)oxirane is a chemical compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are three-membered cyclic ethers with an oxygen atom and two carbon atoms. This particular compound features a hex-2-ynoxymethyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-2-ynoxymethyl)oxirane can be achieved through several methods:
Williamson Ether Synthesis: This method involves the intramolecular cyclization of halogenated alcohols in a basic medium to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Darzens Reaction: This involves the reaction of halogenated esters with aldehydes or ketones in a basic medium, followed by intramolecular cyclization to form oxiranes.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
Industrial production of epoxides, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This method is widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hex-2-ynoxymethyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These can occur under acidic or basic conditions, leading to different products depending on the reaction mechanism (S_N1 or S_N2).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Acidic Conditions: Protonation of the epoxide oxygen followed by nucleophilic attack.
Basic Conditions: Nucleophilic attack on the less substituted carbon of the epoxide ring.
Oxidizing Agents: MCPBA for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Hex-2-ynoxymethyl)oxirane has several scientific research applications:
Polymer Chemistry: Used in the synthesis of polymers with unique properties, such as improved kinetics and physical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of epoxy resins and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Hex-2-ynoxymethyl)oxirane involves the electrophilic nature of the epoxide ring, which makes it susceptible to nucleophilic attack. The ring strain in the three-membered oxirane ring facilitates its reactivity, leading to ring-opening reactions under various conditions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Oxide: The simplest epoxide, widely used in industrial applications.
Propylene Oxide: Another common epoxide with similar reactivity.
Oxetane: A four-membered cyclic ether with different ring strain and reactivity compared to oxiranes.
Uniqueness
2-(Hex-2-ynoxymethyl)oxirane is unique due to the presence of the hex-2-ynoxymethyl group, which imparts distinct chemical properties and reactivity compared to simpler epoxides like ethylene oxide and propylene oxide . This uniqueness makes it valuable for specific applications in polymer chemistry and other fields .
Propriétés
Numéro CAS |
51517-94-3 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(hex-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-3,6-8H2,1H3 |
Clé InChI |
QAZKEDABCXXXHG-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


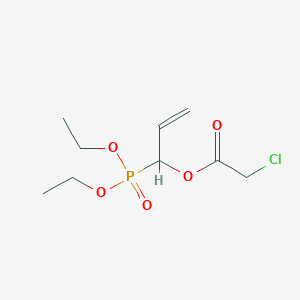
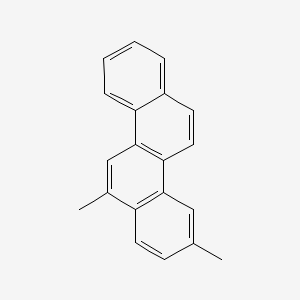
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)

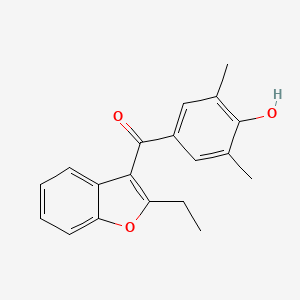
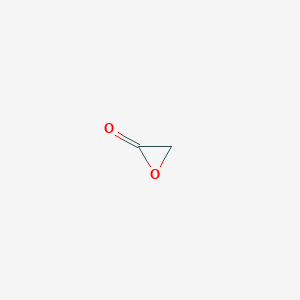


![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
